20-O-Acetylingenol-3-angelate (AAI), also known as 20-O-acetyl-ingenol-3-angelate or PEP008, is a synthetic derivative of ingenol mebutate. [] It belongs to the ingenol family of diterpene esters. While ingenol mebutate is a naturally occurring compound found in the sap of the Euphorbia peplus plant, AAI is synthesized from ingenol mebutate through chemical modifications. [] Research suggests that AAI may serve as a potential chemotherapeutic agent due to its cytotoxic properties. []
20-O-Acetylingenol-3-angelate, also known as 3-O-angeloyl-20-O-acetyl ingenol or PEP008, is a synthetic derivative of ingenol mebutate, a compound recognized for its significant cytotoxicity and clinical applications in treating actinic keratosis. This compound is notable for its enhanced stability and hydrophobicity, which potentially improve its bioactivity against various cancer cell lines, including chronic myeloid leukemia cells.
20-O-Acetylingenol-3-angelate is derived from the plant genus Euphorbia, specifically from the sap of Euphorbia peplus, which contains ingenol mebutate. The compound belongs to the class of diterpenes and is categorized under natural products with potential therapeutic applications in oncology. Its structural modifications aim to enhance its efficacy and stability compared to its parent compound, ingenol mebutate.
The synthesis of 20-O-Acetylingenol-3-angelate involves several key steps:
The synthesis typically employs a multi-step reaction involving both chemical and enzymatic methods. Enzymatic catalysis can enhance selectivity and yield, particularly in forming monoacylated products while minimizing undesired diacylated derivatives. The process may be optimized to avoid acyl migration, a common issue with ingenol derivatives that can lead to inactive forms.
The chemical structure of 20-O-Acetylingenol-3-angelate can be depicted as follows:
The structure features a unique arrangement of functional groups that contribute to its biological activity, including an angeloyl moiety at the 3-position and an acetyl group at the 20-position.
The compound's structural analysis reveals significant characteristics such as:
20-O-Acetylingenol-3-angelate participates in several biochemical reactions:
The mechanism by which 20-O-acetylingenol-3-angelate exerts its effects involves complex interactions within cellular signaling networks, leading to altered gene expression associated with cell survival and proliferation.
The mechanism of action for 20-O-acetylingenol-3-angelate primarily involves:
20-O-Acetylingenol-3-angelate has potential applications in scientific research and medicine:
AAI traces its phylogenetic origin to the diverse genus Euphorbia, which comprises over 2,000 species known for producing ingenane-type diterpenoids. While AAI itself is semi-synthetic, its core ingenol structure is biosynthesized in Euphorbia peplus (petty spurge) and related species [3] [8]. These plants produce ingenol esters as defensive chemicals against herbivores and pathogens through specialized metabolic pathways in their latex-bearing laticifers. The natural 20-O-acetylated ingenol analogs serve as evolutionary precursors to AAI, demonstrating nature's molecular ingenuity in creating bioactive diterpenoid scaffolds.
Table 1: Euphorbia-Derived Ingenane Diterpenoids with Biomedical Significance
Compound Name | Plant Source | Core Structure | Biological Significance |
---|---|---|---|
Ingenol mebutate | Euphorbia peplus | Ingenol-3-angelate | FDA-approved for actinic keratosis |
20-O-Acetylingenol-3-angelate | Semi-synthetic (from Euphorbia ingenol) | Ingenol-3-angelate-20-acetate | Enhanced anticancer activity |
Ingenol derivatives | Multiple Euphorbia species | Variably acylated ingenol | Diverse cytotoxic activities |
AAI (3-O-angeloyl-20-O-acetyl ingenol) shares a close structural relationship with the clinically approved ingenol mebutate (PEP005), which serves as the active component in Picato® for actinic keratosis treatment. Both compounds feature the complex ingenol tetracyclic ring system with characteristic angular methyl groups, a conserved 5-OH group essential for bioactivity, and an esterified angelate moiety at the C-3 position [3] [8]. The critical distinction lies in AAI's additional acetyl group at the C-20 hydroxyl position, a strategic modification that profoundly impacts molecular stability and biological activity.
Table 2: Structural and Functional Comparison of AAI and Ingenol Mebutate
Molecular Feature | AAI (20-O-Acetylingenol-3-angelate) | Ingenol Mebutate (3-angelate) | Biological Consequence |
---|---|---|---|
Molecular Formula | C₂₇H₃₆O₇ | C₂₅H₃₄O₆ | Increased lipophilicity |
Molecular Weight | 472.57 g/mol | 430.53 g/mol | Altered pharmacokinetics |
C-20 Position | Acetylated | Free hydroxyl group | Blocked acyl migration |
Chemical Stability | High in aqueous media | Prone to acyl migration | Enhanced intracellular persistence |
Primary Clinical Indication | Experimental anticancer agent | FDA-approved for actinic keratosis | Different therapeutic applications |
The strategic derivatization to create AAI directly addresses the significant pharmacokinetic limitations of ingenol mebutate. Unmodified ingenol mebutate undergoes spontaneous acyl migration in aqueous environments, redistributing its angelate group from the C-3 position to the C-5 and C-20 hydroxyl positions in an approximate 1:18 ratio [3] [8]. This migration produces predominantly inactive metabolites, substantially reducing its bioavailable concentration and duration of action. The C-20 acetylation in AAI serves dual purposes:
These modifications yield substantial pharmacological improvements. AAI demonstrates approximately 100-fold greater cytotoxicity than ingenol mebutate against chronic myeloid leukemia K562 cells at ultra-low concentrations (5 × 10⁻¹⁵ to 5 × 10⁻¹⁰ μM) [3] [8], an effect attributed to its improved intracellular stability rather than increased target affinity. The compound maintains potent activity against multiple cancer cell lines, including adriamycin-resistant breast cancer (MCF-7/ADR), acute myeloid leukemia (HL-60, KT-1), and colorectal carcinoma (HCT-116) models [3] [6].
Table 3: Comparative Cytotoxicity of AAI Across Cancer Cell Lines
Cell Line | Cancer Type | AAI Cytotoxicity (IC₅₀ Range) | Key Cellular Effects Observed |
---|---|---|---|
K562 | Chronic myeloid leukemia | 31.25-500 nM | G₂/M arrest, apoptosis, necrosis |
HL-60 | Acute promyelocytic leukemia | Sensitive at 12.5 µM | Growth inhibition |
KT-1 | Acute myeloid leukemia | Sensitive at 12.5 µM | Growth inhibition |
MCF-7/ADR | Adriamycin-resistant breast cancer | Sensitive at 12.5 µM | Growth inhibition |
NIH3T3 | Murine fibroblasts | Sensitive at 12.5 µM | Growth inhibition |
Mechanistically, AAI activates protein kinase C δ (PKCδ) and extracellular signal-regulated kinase (ERK) while suppressing protein kinase B (AKT) phosphorylation and inhibiting the JAK/STAT3 signaling axis [3] [8]. This multi-target engagement results in mitochondrial membrane depolarization, G₂/M cell cycle arrest, and concurrent induction of apoptosis and necrosis in leukemia cells. The compound's ability to overcome drug resistance in MCF-7/ADR cells further highlights its therapeutic potential for oncology applications where conventional chemotherapy fails.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7